molecular formula C8H16O2 B15277139 4-Hydroxy-2,2,3-trimethylpentanal

4-Hydroxy-2,2,3-trimethylpentanal

Cat. No.: B15277139
M. Wt: 144.21 g/mol
InChI Key: GKEMSGATLJWQKF-UHFFFAOYSA-N
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Description

4-Hydroxy-2,2,3-trimethylpentanal is an organic compound with the molecular formula C8H16O2 It is a derivative of pentanal, featuring a hydroxyl group and three methyl groups attached to the pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,2,3-trimethylpentanal can be achieved through several methods. One common approach involves the aldol condensation of isobutyraldehyde with acetone, followed by reduction and hydrolysis. The reaction conditions typically include the use of a base such as sodium hydroxide and a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,2,3-trimethylpentanal undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of 4-oxo-2,2,3-trimethylpentanoic acid.

    Reduction: Formation of 4-hydroxy-2,2,3-trimethylpentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-2,2,3-trimethylpentanal has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,2,3-trimethylpentanal involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for enzymes involved in oxidation-reduction reactions, influencing metabolic pathways. The hydroxyl and aldehyde groups play a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2,2,4-trimethylpentanal: Similar structure but with the hydroxyl group at a different position.

    2,2,4-Trimethylpentanal: Lacks the hydroxyl group, affecting its reactivity and applications.

    2,2,3-Trimethylpentanal: Similar structure but without the hydroxyl group.

Uniqueness

4-Hydroxy-2,2,3-trimethylpentanal is unique due to the presence of both a hydroxyl and an aldehyde group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

4-hydroxy-2,2,3-trimethylpentanal

InChI

InChI=1S/C8H16O2/c1-6(7(2)10)8(3,4)5-9/h5-7,10H,1-4H3

InChI Key

GKEMSGATLJWQKF-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)O)C(C)(C)C=O

Origin of Product

United States

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